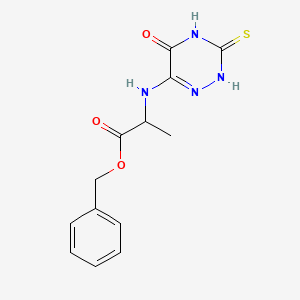

benzyl N-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)alaninate

Description

Benzyl N-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)alaninate is a heterocyclic compound featuring a 1,2,4-triazin-6-yl core modified with a thioxo group at position 3 and an oxo group at position 3. The alaninate moiety is esterified with a benzyl group, enhancing its lipophilicity compared to simpler amino acid derivatives.

Properties

IUPAC Name |

benzyl 2-[(5-oxo-3-sulfanylidene-2H-1,2,4-triazin-6-yl)amino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O3S/c1-8(14-10-11(18)15-13(21)17-16-10)12(19)20-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,14,16)(H2,15,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDLKUNXNYVANLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC1=CC=CC=C1)NC2=NNC(=S)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Benzyl N-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)alaninate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique triazinone-thione structure which is critical for its biological activity. The molecular formula is , and it has a molecular weight of approximately 286.34 g/mol. The specific arrangement of its functional groups contributes to its reactivity and interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. Common methods include:

-

Cyclization Reaction : Involves thiourea and α,β-unsaturated carbonyl compounds.

- Solvent : Ethanol or methanol

- Catalyst : Acidic or basic catalysts (e.g., HCl or NaOH)

- Temperature : Moderate heating (50-80°C)

- Duration : Several hours for complete cyclization

- Industrial Production : Scalable methods such as continuous flow synthesis are employed for better control over reaction parameters and yields.

Antimicrobial Activity

Research indicates that derivatives of triazinone-thione compounds exhibit antimicrobial properties. For example:

- In vitro studies have shown that certain derivatives demonstrate significant activity against various bacterial strains including Escherichia coli and Staphylococcus aureus.

Anticancer Properties

Studies have highlighted the potential anticancer activity of this compound:

- Cell Line Studies : The compound has been tested against cancer cell lines such as TK-10 (renal cancer) and HT-29 (colon cancer), showing moderate inhibitory effects at certain concentrations .

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cellular metabolism.

- Induction of Apoptosis : Studies suggest that it may trigger apoptotic pathways in cancer cells.

Case Studies and Research Findings

A range of studies have been conducted to evaluate the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antimicrobial activity against Gram-positive bacteria with MIC values ranging from 10 to 50 µg/mL. |

| Study 2 | Showed moderate cytotoxicity in HT-29 cell lines with IC50 values around 30 µM. |

| Study 3 | Investigated structure-activity relationships (SAR), identifying key substituents that enhance biological efficacy. |

Comparison with Similar Compounds

Structural Differences :

- Core : Both compounds share a 1,2,4-triazin-6-yl backbone. However, the target compound has a 5-oxo-3-thioxo configuration, whereas this analog features 3,5-dioxo groups.

- Ester Group : The benzyl ester in the target compound is replaced with a propan-2-yl ester here.

Physicochemical Properties :

| Property | Target Compound | Propan-2-yl Analog |

|---|---|---|

| Molecular Formula | Not Provided | C₉H₁₄N₄O₄ |

| Molecular Weight | Not Provided | 242.23 g/mol |

| logP | Likely Higher* | -0.2629 |

| Polar Surface Area | Not Provided | 92.58 Ų |

*The benzyl group in the target compound is expected to increase lipophilicity compared to the propan-2-yl analog. The thioxo group may also reduce solubility relative to the dioxo configuration.

Functional Implications :

- The benzyl ester could improve membrane permeability, making the target compound more suitable for in vivo applications .

3-(5-Oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic Acid

Structural Differences :

- Core : Shares the 5-oxo-3-thioxo-triazin-6-yl core.

- Substituent: A propanoic acid replaces the alaninate-benzyl group.

Physicochemical Properties :

| Property | Target Compound | Propanoic Acid Analog |

|---|---|---|

| Solubility | Likely Lower | Higher (due to carboxylic acid) |

| Bioavailability | Improved* | Limited (polar carboxylate) |

Functional Implications :

- The carboxylic acid in the analog may facilitate ionic interactions with enzymes or receptors, whereas the ester in the target compound could act as a prodrug, hydrolyzing in vivo to release the active acid form .

2-(5-Oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzoic Acid

Structural Differences :

- Core : Identical 5-oxo-3-thioxo-triazin-6-yl core.

- Substituent : A benzoic acid group is directly attached vs. the alaninate-benzyl side chain.

Physicochemical Properties :

| Property | Target Compound | Benzoic Acid Analog |

|---|---|---|

| Molecular Weight | Not Provided | 249.25 g/mol |

| logP | Higher* | Estimated ~1.5 |

*The benzyl ester in the target compound increases logP compared to the polar benzoic acid analog.

Functional Implications :

- The benzoic acid analog may exhibit stronger binding to serum proteins or charged targets, whereas the target compound’s ester group could prolong half-life by resisting rapid metabolic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.